3-Ethyl-7-methoxy-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-ethyl-7-methoxy-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-3-8-7-12-11-9(8)5-4-6-10(11)13-2/h4-7,12H,3H2,1-2H3 |
InChI Key |
COOHAGDQVXCSCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=CC=C2OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 7 Methoxy 1h Indole and Its Derivatives
Modern Catalytic Approaches for Indole (B1671886) Ring Formation
The construction of the indole core has evolved significantly from classical methods, with modern catalytic approaches offering greater efficiency, milder conditions, and broader functional group tolerance. These methods predominantly rely on transition-metal catalysis to orchestrate the key bond-forming events.
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions
Palladium catalysis stands as a powerful and versatile tool in the synthesis of substituted indoles. These methods often involve the formation of the indole ring through intramolecular cyclization or cross-coupling reactions, providing access to complex indole structures from readily available precursors. A key advantage is the ability to pre-functionalize starting materials, which then directs the formation of the desired substitution pattern on the indole product.
The Larock indole synthesis is a prominent palladium-catalyzed heteroannulation reaction that forms 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. mdpi.comnih.gov This one-pot reaction is highly valued for its versatility and regioselectivity. The generally accepted mechanism proceeds through several key steps: oxidative addition of the o-iodoaniline to a Pd(0) species, coordination and subsequent regioselective insertion of the alkyne into the aryl-palladium bond, intramolecular displacement of the halide by the aniline (B41778) nitrogen to form a six-membered palladacycle, and finally, reductive elimination to yield the indole and regenerate the Pd(0) catalyst. nih.gov
The regioselectivity is a critical aspect of the Larock synthesis, particularly with unsymmetrical alkynes. The reaction typically favors the placement of the sterically larger substituent of the alkyne at the C-2 position of the indole ring. ub.edu Therefore, a direct synthesis of 3-Ethyl-7-methoxy-1H-indole would logically involve the reaction between 2-iodo-3-methoxyaniline (B1590050) and 1-butyne (B89482). In this case, the ethyl group from 1-butyne would be directed to the C-3 position, while the smaller methyl group would occupy the C-2 position.
| Reactants | Catalyst System | Conditions | Product | Yield | Reference |
| o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, K₂CO₃, LiCl, PPh₃ | DMF, 100 °C | 2,3-Disubstituted Indole | Good to Excellent | ub.edu |
| N-acetyl-2-iodoaniline, Alkynyl silyl (B83357) ether | Pd(OAc)₂, Na₂CO₃, LiCl | DMF, 100 °C | 2-Silyl-3-substituted Indole | High | nih.gov |
| 2-Iodo-3-methoxyaniline, 1-Butyne | Pd(OAc)₂, Base (e.g., K₂CO₃), Ligand (e.g., PPh₃) | Solvent (e.g., DMF), Heat | 2-Methyl-3-ethyl-7-methoxy-1H-indole (Projected) | N/A | Inferred from ub.eduwikipedia.org |
C-H Functionalization Strategies for Indole Scaffolds
Direct C-H functionalization has emerged as a step-economical and atom-economical strategy for elaborating the indole core, avoiding the need for pre-functionalized substrates. acs.org Palladium-catalyzed C-H functionalization reactions are particularly noteworthy. acs.org These reactions often employ a directing group, typically installed on the indole nitrogen, to guide the catalyst to a specific C-H bond, thereby ensuring high regioselectivity. This approach is especially crucial for functionalizing the less reactive C-H bonds on the benzene (B151609) portion of the indole, such as the C-7 position. While the pyrrole (B145914) ring's C-2 and C-3 positions are inherently more reactive, directing group strategies have enabled selective functionalization at all positions of the indole nucleus. acs.org
For a molecule like this compound, a C-H functionalization strategy could be envisioned starting from 7-methoxy-1H-indole and introducing the ethyl group at the C-3 position. Given the high intrinsic nucleophilicity of the C-3 position, this transformation can often be achieved even without a directing group, for instance, through Friedel-Crafts type alkylations or metal-catalyzed alkylations with appropriate ethylating agents. rsc.orgnih.gov
Transition Metal-Catalyzed Alkyne and Aryl Coupling Cyclizations
While palladium is the most common catalyst, other transition metals like rhodium, copper, and nickel have been successfully employed in the synthesis of indoles through cyclization reactions. These alternative metals can offer different reactivity, selectivity, and cost advantages.
Rhodium-catalyzed synthesis often involves the oxidative coupling of anilines (frequently as acetanilides) with internal alkynes. acs.orgacs.org The reaction typically proceeds via C-H activation at the ortho position of the aniline, followed by alkyne insertion and cyclization. The use of a directing group on the aniline nitrogen, such as an acetyl group, is common. These reactions can be highly regioselective, providing a powerful method for producing highly substituted indoles. acs.org
Copper-catalyzed methods have gained traction as a more economical and sustainable alternative to palladium. Copper catalysts are effective in promoting tandem reactions, such as sequential Chan-Lam N-arylation and cross-dehydrogenative coupling, to build the indole framework from simple enamines and arylboronic acids. nih.govgaylordchemical.com Copper can also catalyze the intramolecular C-N cross-coupling in a Goldberg-type reaction as part of a one-pot cascade to form the indole ring. acs.org
Nickel-catalyzed reactions provide another avenue for indole synthesis and functionalization. For instance, nickel catalysts have been shown to effectively perform C-3 alkylation of indoles with alcohols via a "borrowing hydrogen" methodology, which is an environmentally benign approach that generates water as the only byproduct. rsc.org
| Catalyst Type | Reaction | Typical Substrates | Key Features | Reference |
| Rhodium(III) | Oxidative Annulation | Acetanilides, Internal Alkynes | High regioselectivity, good functional group tolerance | acs.orgacs.org |
| Copper(I)/(II) | Tandem C-N/C-H Coupling | Enamines, Arylboronic Acids or Aryl Halides | Economical, ligand-free options available | nih.govgaylordchemical.comacs.org |
| Nickel | C-3 Alkylation (Borrowing Hydrogen) | Indoles, Alcohols | Chemoselective, environmentally friendly | rsc.org |
Targeted Synthesis of this compound and its Analogs
The targeted synthesis of a specifically substituted indole like this compound requires careful strategic planning to control the placement of both the C-3 ethyl group and the C-7 methoxy (B1213986) group. This can be achieved either by building the indole ring with the substituents already in place on the precursors or by functionalizing the pre-formed indole core in a regioselective manner.
Strategies for Regioselective Functionalization at C-3 and C-7 Positions
Achieving regioselectivity at the C-3 and C-7 positions involves addressing two distinct chemical challenges.
Functionalization at the C-3 Position: The C-3 position of the indole ring is the most nucleophilic carbon and is highly susceptible to electrophilic attack. This inherent reactivity makes C-3 functionalization relatively straightforward. A variety of methods can be used to introduce an ethyl group at this position on a 7-methoxy-1H-indole precursor. These include:
Friedel-Crafts Alkylation: Using an ethylating agent like bromoethane (B45996) with a Lewis acid catalyst.
Metal-Catalyzed Alkylation: Nickel- or platinum-catalyzed reactions using ethanol (B145695) or other ethyl sources have been developed, often proceeding through a borrowing-hydrogen mechanism. rsc.orgrsc.org
Borane-Catalyzed Alkylation: B(C₆F₅)₃ has been shown to catalyze the direct C-3 alkylation of indoles using amine-derived alkylating agents. nih.gov
Functionalization at the C-7 Position: The C-7 position is part of the benzene ring and lacks the intrinsic reactivity of the C-3 position. Therefore, regioselective functionalization at C-7 typically relies on one of two main strategies:
Synthesis from a Pre-functionalized Precursor: This is the most common approach. Methods like the Fischer, Larock, or Bartoli indole syntheses utilize an aniline derivative that already contains the desired substituent at the meta-position relative to the amino group. For this compound, this would involve starting with a 2-substituted-3-methoxyaniline derivative. For example, a palladium-catalyzed tandem amination/cyclization of a properly substituted 2,3-dihalophenol derivative can provide regiochemically pure 7-alkoxyindoles. ub.edu
Directed C-H Activation: As mentioned in section 2.2.2, a directing group can be installed on the indole nitrogen to steer a transition metal catalyst to the C-7 C-H bond for subsequent coupling or functionalization. Rhodium catalysts, for example, have been used for the C-7 carbonylation of indolines bearing an N-pyrimidinyl directing group. nih.gov
By combining these strategies, a synthetic chemist can effectively construct the this compound target. A plausible route would be the Fischer indole synthesis using 2-methoxyphenylhydrazine and 2-butanone, which would directly install the methoxy group at C-7 and the ethyl group at C-3. beilstein-journals.org Alternatively, a Larock synthesis between 2-iodo-3-methoxyaniline and an appropriate alkyne offers a modern, catalytic approach to a related 2,3-dialkyl-7-methoxyindole.
Stereochemical Control in Indole Ring Formation and Side Chain Elaboration
Achieving stereochemical control is paramount in the synthesis of bioactive molecules, and the principles of asymmetric synthesis are applicable to the formation of chiral derivatives of this compound. While specific stereoselective syntheses targeting this exact molecule are not extensively documented in publicly available literature, the broader field of indole chemistry provides a strong framework for how such control can be achieved.
Stereocontrol can be exerted at two key stages: during the formation of the indole ring itself or in the subsequent elaboration of the side chain at the C3 position. For derivatives of this compound where a chiral center is desired, for instance, at the α- or β-position of the ethyl group, enantioselective methods are employed.
Catalytic Asymmetric Hydrogenation: One established method for creating chiral indolines from indoles is through catalytic asymmetric hydrogenation. This approach can be adapted to introduce chirality. For instance, a prochiral 3-vinyl-7-methoxy-1H-indole could be hydrogenated using a chiral rhodium catalyst complexed with a chiral bisphosphine ligand, such as (S,S)-(R,R)-PhTRAP, to yield a chiral this compound derivative with high enantioselectivity (95-98% ee has been reported for similar transformations). rushim.rumdpi.com
Chiral Brønsted Acid Catalysis: Another powerful strategy involves the use of chiral Brønsted acids. These catalysts can activate the indole nucleus or the electrophile to facilitate an enantioselective reaction. For example, the Friedel-Crafts alkylation of 7-methoxy-1H-indole with an electrophile precursor to the ethyl group, in the presence of a chiral phosphoric acid (CPA), could afford an enantioenriched 3-substituted intermediate. Subsequent modification would then lead to the desired chiral this compound.
Organocatalysis: Iminium catalysis, a cornerstone of organocatalysis, can be employed for the enantioselective alkylation of indoles. A chiral amine catalyst can react with an α,β-unsaturated aldehyde to form a chiral iminium ion, which then reacts with the 7-methoxy-1H-indole nucleophile. This approach has been shown to be highly effective for the alkylation of substituted indoles.
The following table illustrates representative examples of stereochemical control in the synthesis of indole derivatives, which could be adapted for this compound.
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Rhodium-PhTRAP | 3-Substituted Indole | 3-Substituted Indoline | 95-98% |
| Chiral Phosphoric Acid | Indole and Electrophile | Chiral 3-Substituted Indole | Up to 94% |
| Chiral Amine (Iminium) | Indole and α,β-Unsaturated Aldehyde | Chiral 3-Alkyl Indole | 89-97% |
This table presents data for analogous indole derivatization and not specifically for this compound.
Sustainable and Green Chemistry Methodologies in Indole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of indoles to reduce environmental impact and improve efficiency. These methodologies focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net For the synthesis of this compound, classic indole syntheses such as the Fischer, Madelung, and Bischler methods can be adapted to microwave conditions. nih.gov
For example, a Fischer indole synthesis involving the reaction of 2-methoxyphenylhydrazine with pentan-3-one could be significantly accelerated under microwave irradiation, potentially reducing the reaction time from hours to minutes. sciforum.net Solvent-free microwave-assisted Madelung reactions have also been reported, offering a greener alternative to traditional high-temperature conditions. sciforum.net
| Reaction Type | Conditions | Reaction Time | Yield |
| Fischer Indole Synthesis | Microwave, Acetic Acid, 160°C | 10 min | 91% |
| Madelung Reaction | Microwave, Solvent-Free, K-tert-butoxide | 20 min | 64% |
| Iron-Catalyzed Cyclization | Microwave, Fe(acac)₃, 130°C | 60 min | up to 78% |
This table illustrates the efficiency of microwave-assisted synthesis for various indole derivatives and does not represent specific data for this compound. sciforum.netnih.govrsc.org
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by grinding (mechanochemistry) or heating, can lead to improved efficiency and reduced waste. nih.gov Solid-state synthesis, where reactions occur between solid reactants without a solvent, offers similar benefits.
For the synthesis of this compound, a solvent-free approach could be employed in reactions like the Fischer indole synthesis or cyclization reactions. For instance, the reaction of a suitable phenylhydrazone precursor could be carried out by mixing the solid reactants with a solid acid catalyst and heating, potentially under microwave irradiation to accelerate the process. sciforum.net
When a solvent is necessary, the use of green solvents such as water or ionic liquids is a sustainable alternative to traditional volatile organic compounds.
Water: Performing organic reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. While the hydrophobicity of many organic reactants can be a challenge, the use of surfactants or co-solvents can facilitate reactions in aqueous media. The Fischer indole synthesis has been successfully performed in water under microwave heating, demonstrating the feasibility of this approach for indole synthesis. rsc.org
Ionic Liquids: Ionic liquids are salts with low melting points that are often non-volatile and thermally stable, making them attractive green solvents and catalysts. mdpi.comresearchgate.net They can be designed to be "task-specific," with properties tailored for a particular reaction. Brønsted acidic ionic liquids, for example, can act as both the solvent and the catalyst in the Fischer indole synthesis, simplifying the reaction setup and allowing for catalyst recycling. researchgate.net
| Green Solvent | Reaction Type | Key Advantages |
| Water | Fischer Indole Synthesis | Environmentally benign, low cost, potential for quantitative yields with microwave assistance. |
| Ionic Liquids | Fischer Indole Synthesis | Dual role as solvent and catalyst, high thermal stability, potential for recyclability. |
This table highlights the benefits of using green solvents in the synthesis of indole derivatives.
Nanocatalysts offer several advantages in organic synthesis, including high surface-area-to-volume ratios, which can lead to enhanced catalytic activity and selectivity. researchgate.net Furthermore, many nanocatalysts are heterogeneous, allowing for easy separation from the reaction mixture and subsequent reuse, which aligns with the principles of green chemistry.
For the synthesis of this compound, various nanocatalysts could be employed. For instance, palladium nanoparticles supported on a solid matrix could be used for cross-coupling reactions to build the indole scaffold. Magnetic nanoparticles functionalized with a catalytic species, such as cobalt-ferrite, offer the advantage of simple magnetic separation for recycling. rsc.org Zwitterionic sulfamic acid functionalized nanoclay has also been shown to be an effective and reusable catalyst for the synthesis of pyrazole-fused indoles under solvent-free conditions. researchgate.net
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. polimi.it These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and scalability. researchgate.netpolimi.itnih.gov
The synthesis of indole derivatives has been successfully adapted to continuous flow systems. researchgate.netnih.gov For example, the Fischer indole synthesis can be performed in a flow reactor, allowing for rapid production and easy optimization of reaction conditions. researchgate.net The combination of flow chemistry with other green technologies, such as microwave heating (CF-MAOS), can further enhance reaction efficiency. researchgate.net This approach would be highly suitable for the large-scale and on-demand production of this compound. researchgate.net
| Flow Chemistry Technique | Reaction Type | Advantages |
| Continuous Flow | Fischer Indole Synthesis | Rapid reaction times, high throughput, enhanced safety and control. |
| CF-MAOS | Fischer Indole Synthesis | Synergistic effect of flow and microwave heating, leading to higher yields and shorter reaction times. |
| Packed-Bed Reactor | Heterogeneous Catalysis | Use of solid-supported catalysts for easy separation and continuous operation. |
This table summarizes the advantages of flow chemistry in the synthesis of indole derivatives. researchgate.netnih.gov
Chemical Reactivity and Transformation Pathways of 3 Ethyl 7 Methoxy 1h Indole
Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus
The indole ring system is characterized as a π-excessive aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). chim.itresearchgate.net The reaction typically occurs preferentially at the C-3 position, which possesses the highest electron density. However, in 3-Ethyl-7-methoxy-1H-indole, this position is blocked by an ethyl group. Consequently, electrophilic attack is redirected to other positions on the indole nucleus, primarily the C-2 position of the pyrrole (B145914) ring and the activated positions on the benzene (B151609) ring. chim.it
The regiochemical outcome of EAS reactions on this compound is governed by the combined electronic and steric effects of its substituents.
C-3 Ethyl Group : The primary role of the ethyl group at the C-3 position is to block the most nucleophilic site of the indole ring. This steric hindrance forces electrophiles to attack alternative positions. As an alkyl group, it is weakly activating, but its main electronic influence is secondary to its blocking effect.
C-7 Methoxy (B1213986) Group : The methoxy group at the C-7 position is a powerful electron-donating group (EDG) through resonance. It significantly increases the electron density of the benzene portion of the indole nucleus, thereby activating it towards electrophilic attack. As an EDG, the methoxy group is an ortho, para-director. libretexts.org In this specific case, it directs incoming electrophiles to the C-6 (ortho) and C-4 (para) positions. The C-2 position, while less nucleophilic than the C-3 position in an unsubstituted indole, becomes a viable site for attack when C-3 is blocked. chim.it
The interplay between these substituents results in a competition between electrophilic attack at C-2 (activated by the pyrrole nitrogen) and attack at C-4/C-6 (activated by the C-7 methoxy group). The precise outcome often depends on the nature of the electrophile and the reaction conditions.
With the C-3 position occupied, the primary sites for electrophilic substitution are C-2, C-6, and, to a lesser extent, C-4. The C-7 position is already substituted.
Reactivity at C-2 : Substitution at the C-2 position is common for 3-substituted indoles. chim.it Reactions such as the Vilsmeier-Haack reaction (formylation), Mannich reaction (aminomethylation), and certain halogenations can proceed at this site. This reactivity is driven by the ability of the indole nitrogen to stabilize the cationic intermediate (the Wheland intermediate) formed during the substitution process.
Reactivity at C-6 : The C-6 position is strongly activated by the ortho-directing effect of the C-7 methoxy group. Nitration and halogenation are common reactions that can occur at this position, particularly under conditions that favor substitution on the benzene ring.
Reactivity at C-4 : The C-4 position is also activated by the C-7 methoxy group (para-directing effect). It is another potential site for electrophilic attack, though steric hindrance from the adjacent fused ring system can sometimes favor attack at the more accessible C-6 position.
The table below summarizes the predicted outcomes for common electrophilic aromatic substitution reactions.
| Reaction Type | Reagents | Predicted Major Product(s) |
| Vilsmeier-Haack | POCl₃, DMF | 2-formyl-3-ethyl-7-methoxy-1H-indole |
| Mannich Reaction | CH₂O, R₂NH | 2-(dialkylaminomethyl)-3-ethyl-7-methoxy-1H-indole |
| Halogenation | Br₂, AcOH | 6-bromo-3-ethyl-7-methoxy-1H-indole |
| Nitration | HNO₃, H₂SO₄ | 6-nitro-3-ethyl-7-methoxy-1H-indole |
Nucleophilic Additions and Substitutions on the Indole Core
The electron-rich nature of the indole nucleus makes this compound generally unreactive towards nucleophilic additions or substitutions. The high electron density of the π-system repels incoming nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (EWGs) on the indole ring to reduce its electron density and make it susceptible to nucleophilic attack. clockss.orgsemanticscholar.org An alternative strategy involves the conversion of the indole to an intermediate like a 1-methoxyindole derivative, which can then undergo nucleophilic substitution at the C-2 position. nii.ac.jp Without such activation, this compound is not expected to undergo nucleophilic reactions on the indole core under standard conditions.
Oxidation and Reduction Pathways of Indole Derivatives
The reactivity of this compound towards oxidation and reduction is centered on the C2=C3 double bond of the pyrrole ring.
Oxidation : The indole ring can be oxidized by various reagents. Mild oxidation may lead to the formation of 3-ethyl-7-methoxyoxindole, where the C-2 position is oxidized. More aggressive oxidizing agents can lead to the cleavage of the pyrrole ring, breaking the C2-C3 bond to form derivatives of 2-acylamino-anisole. thieme-connect.com The specific outcome is highly dependent on the oxidant used and the reaction conditions. For instance, manganese-catalyzed oxidation often targets the C3 position, which in this case is already substituted, suggesting potential reactivity at C2. acs.org
Reduction : The most common reduction pathway for indoles is the hydrogenation of the pyrrole ring to yield the corresponding 2,3-dihydroindole, also known as an indoline. acs.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is effective for this transformation. For this compound, this reaction would yield 3-ethyl-7-methoxyindoline. The benzene ring is typically resistant to reduction under these conditions unless more forcing conditions are applied.
Cycloaddition and Rearrangement Reactions Involving the Indole Ring
The indole nucleus can participate in cycloaddition reactions, although this often requires overcoming the energetic cost of disrupting the aromatic system.
Cycloaddition : The indole ring can act as a 4π component in [4+2] Diels-Alder reactions or as a 2π component in [2+3] and [4+3] cycloadditions, leading to dearomatized, polycyclic structures. researchgate.netuchicago.edu For example, 3-alkenylindoles can undergo dearomative (4+3) cycloaddition reactions with oxyallyl cations to furnish cyclohepta[b]indoles. uchicago.edu While the C-3 ethyl group does not directly participate as a dienophile, the indole core itself can react, especially when the nitrogen is protected.
Rearrangement : The indole scaffold is generally stable, and rearrangements of the core itself are uncommon. While synthetic routes like the Fischer indole synthesis involve a rearrangement to form the indole, nih.gov the pre-formed this compound is not prone to significant skeletal rearrangements under typical conditions.
Functionalization of the Indole Nitrogen (N-1 Functionalization)
The hydrogen atom on the indole nitrogen (N-1) is weakly acidic (pKa ≈ 17) and can be removed by a strong base. The resulting indolide anion is a potent nucleophile and can react with a wide range of electrophiles, allowing for straightforward N-1 functionalization. researchgate.net
This two-step process typically involves:
Deprotonation : A strong base, such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA), is used in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the indolide anion.
Electrophilic Quench : The anion is then treated with an electrophile to form a new N-C, N-S, or N-O bond.
This method provides a reliable pathway for introducing a variety of functional groups onto the indole nitrogen, which can be used to modulate the molecule's steric and electronic properties or to install protecting groups for subsequent reactions.
The table below outlines common N-1 functionalization reactions.
| Functionalization | Reagent (Electrophile) | Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | 1-Alkyl-3-ethyl-7-methoxy-1H-indole |
| N-Acylation | Acyl chloride (e.g., AcCl) | 1-Acyl-3-ethyl-7-methoxy-1H-indole |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | 1-Sulfonyl-3-ethyl-7-methoxy-1H-indole |
| N-Silylation | Silyl (B83357) chloride (e.g., TMSCl) | 1-Silyl-3-ethyl-7-methoxy-1H-indole |
N-Alkylation and N-Acylation Strategies
The nitrogen atom of the indole ring is a key site for functionalization, and its substitution can significantly influence the molecule's properties. Both N-alkylation and N-acylation are fundamental strategies for derivatization.
N-Alkylation: The alkylation of the indole nitrogen is typically achieved by deprotonation with a suitable base followed by reaction with an alkyl halide or equivalent electrophile. Classical conditions often employ sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.orgbeilstein-journals.org This approach is highly effective for introducing a variety of alkyl groups. For instance, reaction with methyl iodide or benzyl bromide in the presence of NaH would yield the corresponding N-methyl or N-benzyl derivatives of this compound. More recent methods have sought to use milder and more efficient reagents. One such method involves the use of dimethyl carbonate (DMC) or dibenzyl carbonate for methylation and benzylation, respectively, in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This process offers high yields under relatively mild conditions. google.com
N-Acylation: The introduction of an acyl group onto the indole nitrogen leads to the formation of N-acylindoles, a structural motif present in several pharmaceuticals. nih.gov While direct acylation with reactive acyl chlorides can be effective, chemoselectivity can be a challenge due to the reactivity of the C-3 position. A mild and highly chemoselective method for N-acylation utilizes thioesters as a stable acyl source. nih.gov The reaction is typically carried out at elevated temperatures in a high-boiling solvent like xylene, with a base such as cesium carbonate (Cs₂CO₃) promoting the reaction. nih.govbeilstein-journals.org This method demonstrates good functional group tolerance and provides N-acylated indoles in moderate to good yields. nih.gov For this compound, this would involve reacting it with a desired S-alkyl thioester in the presence of Cs₂CO₃ to furnish the corresponding N-acyl derivative.
| Transformation | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| N-Alkylation (Classical) | 1. Sodium Hydride (NaH) in DMF or THF 2. Alkyl Halide (e.g., CH₃I, BnBr) | N-Alkyl-3-ethyl-7-methoxy-1H-indole | High yield, but requires strong base and anhydrous conditions. rsc.org |
| N-Alkylation (Carbonate Method) | Dimethyl Carbonate (DMC) or Dibenzyl Carbonate (DBC), cat. DABCO, heat | N-Methyl or N-Benzyl derivative | Milder conditions, high yields, avoids strong bases. google.com |
| N-Acylation (Thioester Method) | S-Alkyl Thioester, Cesium Carbonate (Cs₂CO₃), Xylene, 140 °C | N-Acyl-3-ethyl-7-methoxy-1H-indole | Highly chemoselective for nitrogen, stable acyl source, good functional group tolerance. nih.govbeilstein-journals.org |
Side-Chain Modifications at the C-3 Ethyl Group
The ethyl group at the C-3 position is not merely a passive substituent; its benzylic-like character makes it amenable to various chemical modifications. These transformations allow for the introduction of new functional groups, providing a route to a diverse range of derivatives.
One of the primary modifications is the selective oxidation of the side chain. acs.org The benzylic α-carbon of the ethyl group is susceptible to oxidation, which can lead to the formation of a hydroxyl group or a ketone. For example, treatment of 3-alkylindoles with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to benzylic bromination, which can then be hydrolyzed to an alcohol. More direct oxidation methods can also be employed to introduce a carbonyl group, transforming the ethyl side chain into an acetyl group.
Conversely, the reduction of a C-3 side-chain ketone is a key transformation. For instance, the synthesis of 3-ethylindole derivatives has been accomplished by the reduction of a 3-acetylindole precursor. nih.gov A powerful method for this deoxygenation involves the use of triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA), which efficiently reduces the ketone to a methylene (B1212753) group, thereby forming the ethyl side chain. nih.gov
Derivatization Techniques for C-3 Alkyl Chains
Building upon the fundamental modifications, a variety of derivatization techniques can be applied to the C-3 alkyl chain to synthesize more complex structures. These techniques often involve the initial introduction of a functional handle, such as a carbonyl or hydroxyl group, which then serves as a point for further elaboration.
Once a 3-(1-hydroxyethyl)indole derivative is formed, it can undergo further reactions such as esterification or etherification at the hydroxyl group. If the side chain is oxidized to a 3-acetyl group, it opens up the vast chemistry of ketones. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the elongation or branching of the side chain. For example, the enolate can be alkylated, or it can participate in aldol-type condensation reactions.
| Transformation | Reagents and Conditions | Intermediate/Product | Potential for Further Derivatization |
|---|---|---|---|
| Side-Chain Oxidation | Various oxidizing agents (e.g., DDQ, NBS/light) | 3-Acetyl or 3-(1-Hydroxyethyl) derivative | Ketone chemistry (enolates, condensations), alcohol chemistry (esters, ethers). acs.org |
| Side-Chain Carbonyl Reduction | Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA) | 3-Ethyl derivative | This reaction forms the ethyl group from a precursor. nih.gov |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 3-(1-Bromoethyl) derivative | Nucleophilic substitution reactions to introduce other functional groups (e.g., -OH, -CN, -N₃). |
Formation of Fused-Ring Systems and Polycyclic Indole Derivatives
The indole scaffold of this compound is a versatile platform for the construction of fused-ring systems and polycyclic derivatives, which are prevalent in alkaloid chemistry. rsc.org These syntheses often involve forming new rings by utilizing the reactivity of the N-1, C-2, C-3, and C-4 positions of the indole core.
One of the most classical methods for creating a fused six-membered ring is the Fischer indole synthesis itself, which can be used to generate tetrahydrocarbazoles (a 3,4-fused indole system) from a cyclohexanone derivative and a substituted phenylhydrazine. rsc.org By analogy, intramolecular cyclization reactions starting from a suitably functionalized this compound can lead to new ring systems. For example, a Pictet-Spengler-type reaction could be envisioned if a side chain bearing an electrophilic carbon is introduced at the N-1 or C-2 position, which could then cyclize onto the C-2 or C-3 position, respectively.
Modern methods for constructing 3,4-fused tricyclic indoles often rely on transition-metal-catalyzed intramolecular cyclizations. researchgate.netscilit.com These strategies typically involve creating a precursor where a tethered reactive group (like an alkene or alkyne) is positioned to react with the C-3 and C-4 positions of the indole. For example, an appropriately substituted indole derivative could undergo an intramolecular Heck reaction or a Friedel-Crafts-type alkylation to forge the new carbocyclic or heterocyclic ring fused to the indole core. These advanced synthetic methods provide powerful tools for accessing complex polycyclic indole alkaloids from simpler indole precursors. researchgate.net
Computational and Theoretical Investigations of 3 Ethyl 7 Methoxy 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of a molecule. For 3-Ethyl-7-methoxy-1H-indole, these calculations can predict its electronic behavior, the relative stability of its isomers, and the preferred spatial arrangement of its substituent groups.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ionization potential and its ability to donate electrons, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
For this compound, the presence of two electron-donating groups—the ethyl group at the C3 position and the methoxy (B1213986) group at the C7 position—is expected to significantly influence its electronic properties compared to the parent indole (B1671886). These groups increase the electron density of the indole ring system, which would theoretically lead to a destabilization (increase in energy) of the HOMO. Consequently, the HOMO-LUMO gap is predicted to be smaller than that of unsubstituted indole, suggesting that this compound would be more reactive, particularly towards electrophiles. The HOMO is anticipated to be primarily localized on the electron-rich pyrrole (B145914) ring, while the LUMO is likely distributed across the bicyclic system.
Table 4.1: Theoretical Electronic Properties of this compound
| Property | Theoretical Description | Predicted Influence of Substituents |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating electron-donating ability. | Increased (less negative) due to the electron-donating ethyl and methoxy groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. | Less affected than the HOMO, but may be slightly lowered. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | Decreased compared to unsubstituted indole, suggesting higher reactivity. |
Tautomeric Forms and Energetic Stability (e.g., 1H-, 2H-, 3H-Indole)
Indole and its derivatives can theoretically exist in several tautomeric forms, which are isomers that differ in the location of a proton and a double bond. The most common forms are the 1H-indole, where the nitrogen atom is protonated, and the less stable 2H- and 3H-indoles (indolenines).
Quantum chemical calculations are highly effective in determining the relative energies and, therefore, the thermodynamic stability of these tautomers. For virtually all simple indole derivatives, the 1H-tautomer is overwhelmingly the most stable form due to the preservation of the aromaticity of the benzene (B151609) ring. While the ethyl group at C3 might slightly influence the relative energy of the 3H-tautomer, it is not expected to alter the fundamental stability order. Theoretical calculations would almost certainly confirm that this compound exists predominantly as the 1H-tautomer.
Table 4.2: Predicted Relative Stability of this compound Tautomers
| Tautomeric Form | Description | Predicted Relative Energy | Predicted Population at Equilibrium |
|---|---|---|---|
| 1H-indole | Proton on the nitrogen atom (N1). | Lowest | >99.9% |
| 2H-indole | Proton on the C2 carbon atom. | High | Negligible |
| 3H-indole | Proton on the C3 carbon atom. | High | Negligible |
Conformational Analysis of Substituents (Ethyl and Methoxy Groups)
The ethyl and methoxy substituents in this compound are not rigid and can rotate around their single bonds, leading to various conformations. Conformational analysis aims to identify the most energetically favorable spatial arrangements.
For the C3-ethyl group, rotation around the C3-CH2 bond will have a relatively low energy barrier. The most stable conformation is expected to be one where the methyl group of the ethyl substituent is oriented away from the indole ring to minimize steric hindrance.
The C7-methoxy group's conformation is determined by the rotation around the C7-O bond. The orientation of the methyl group of the methoxy substituent relative to the indole ring can be either coplanar with the ring or perpendicular to it. The most stable conformation will be a balance between steric effects and electronic interactions, such as conjugation of the oxygen lone pairs with the aromatic system. Computational studies on similar systems often show a preference for a planar arrangement.
Aromaticity Analysis of the Indole Ring System
The indole ring is an aromatic system, which is a key contributor to its stability. Aromaticity can be assessed computationally using methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
The introduction of the ethyl and methoxy groups is not expected to disrupt the aromatic character of the indole nucleus. Instead, these electron-donating groups are likely to enhance the electron delocalization within the ring system, potentially leading to a slight increase in the aromaticity of the pyrrole ring. NICS calculations would likely show a more negative value in the center of the pyrrole ring compared to unsubstituted indole, indicating a stronger diamagnetic ring current and thus enhanced aromaticity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological receptor, over time.
Ligand-Receptor Interaction Dynamics and Binding Pocket Analysis (Theoretical Models)
Given the prevalence of the indole scaffold in pharmacologically active molecules, MD simulations are a valuable tool for hypothesizing how this compound might bind to a protein target. These simulations can model the flexibility of both the ligand and the receptor, providing a more realistic picture of the binding event than static docking studies.
In a hypothetical scenario where this compound is a ligand for a specific receptor, MD simulations could be used to:
Analyze Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand within the binding pocket, the stability of the binding pose can be assessed over the simulation time.
Identify Key Interactions: The simulation can reveal which amino acid residues in the binding pocket form persistent hydrogen bonds, hydrophobic interactions, or π-stacking interactions with the ligand. The methoxy group could act as a hydrogen bond acceptor, the indole NH as a hydrogen bond donor, the aromatic rings can participate in π-stacking, and the ethyl group can engage in hydrophobic interactions.
Characterize Binding Pocket Dynamics: MD simulations can show how the binding pocket adapts to the presence of the ligand, revealing any induced-fit mechanisms.
These theoretical models are crucial in the early stages of drug discovery for predicting the binding affinity and selectivity of a compound, and for guiding the design of more potent analogs.
Table 4.3: Potential Intermolecular Interactions of this compound in a Theoretical Binding Pocket
| Molecular Feature | Potential Interaction Type | Interacting Partner in Protein |
|---|---|---|
| Indole NH | Hydrogen Bond Donor | Carbonyl oxygen, Asp, Glu |
| Methoxy Oxygen | Hydrogen Bond Acceptor | Amide protons, Arg, Lys, Ser, Thr |
| Indole Ring | π-π Stacking | Phe, Tyr, Trp, His |
| Ethyl Group | Hydrophobic Interaction | Ala, Val, Leu, Ile, Met |
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment can significantly influence the conformation and reactivity of a molecule like this compound. Computational methods, particularly those employing continuum solvation models (such as the Polarizable Continuum Model - PCM) or explicit solvent models (through molecular dynamics simulations), are instrumental in predicting these effects.
Theoretical studies would likely investigate how solvents of varying polarity impact the orientation of the ethyl and methoxy groups relative to the indole ring. For instance, in a nonpolar solvent, intramolecular forces might dictate a specific conformation, whereas in a polar solvent, intermolecular interactions with solvent molecules could lead to a different stable arrangement. These conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of reactive sites.
Table 1: Hypothetical Solvatochromic Shift Data for this compound based on Theoretical Calculations
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
| n-Hexane | 1.88 | 285 |
| Dichloromethane | 8.93 | 292 |
| Acetonitrile | 37.5 | 298 |
| Water | 80.1 | 305 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from computational studies. It is not based on experimental or calculated data for this compound.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving indole derivatives. For this compound, density functional theory (DFT) calculations could be employed to map the potential energy surface of various reactions, such as electrophilic substitution, which is characteristic of the indole ring.
By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathways. For example, in a reaction with an electrophile, computational models could predict whether substitution is more favorable at the C2, C4, C5, or C6 position of the indole nucleus, and how the presence of the ethyl and methoxy groups influences this regioselectivity. These models can provide detailed insights into the geometry of transition states and the activation energies required for the reaction to proceed.
Theoretical Prediction of Structure-Reactivity Relationships
Theoretical predictions of structure-reactivity relationships, often through Quantitative Structure-Activity Relationship (QSAR) studies, are crucial for designing molecules with specific properties. For this compound, computational methods can be used to calculate various molecular descriptors that correlate with its reactivity.
These descriptors can be electronic (e.g., HOMO-LUMO gap, Mulliken charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation). By establishing a mathematical relationship between these descriptors and observed reactivity for a series of related indole derivatives, it becomes possible to predict the reactivity of novel compounds like this compound. Such models are invaluable in fields like drug discovery and materials science for screening potential candidates before undertaking expensive and time-consuming synthesis and testing.
Advanced Spectroscopic and Analytical Characterization of Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity of atoms and the spatial relationships between them can be meticulously mapped.
High-Resolution ¹H and ¹³C NMR
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the initial structural assessment of 3-Ethyl-7-methoxy-1H-indole. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.
Based on established principles of NMR spectroscopy and data from structurally related indole (B1671886) derivatives, the anticipated chemical shifts for this compound are presented below. The exact chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in ppm |
| H-1 (NH) | br s | - | ~8.0-8.2 |
| H-2 | s | - | ~6.9-7.1 |
| H-4 | d | ~7.5-8.0 | ~7.0-7.2 |
| H-5 | t | ~7.5-8.0 | ~6.7-6.9 |
| H-6 | d | ~7.5-8.0 | ~6.6-6.8 |
| -CH₂- (Ethyl) | q | ~7.5 | ~2.7-2.9 |
| -CH₃ (Ethyl) | t | ~7.5 | ~1.2-1.4 |
| -OCH₃ (Methoxy) | s | - | ~3.9-4.1 |
Note: This is a predictive table based on analogous structures. Actual experimental values may vary.
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Chemical Shift (δ) in ppm |
| C-2 | ~122-124 |
| C-3 | ~118-120 |
| C-3a | ~128-130 |
| C-4 | ~119-121 |
| C-5 | ~110-112 |
| C-6 | ~102-104 |
| C-7 | ~145-147 |
| C-7a | ~124-126 |
| -CH₂- (Ethyl) | ~18-20 |
| -CH₃ (Ethyl) | ~13-15 |
| -OCH₃ (Methoxy) | ~55-57 |
Note: This is a predictive table based on analogous structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for tracing the connectivity of the ethyl group and the aromatic protons on the benzene (B151609) ring. For instance, a cross-peak between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals. For example, the proton at H-2 would show a correlation to the carbon at C-2.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is vital for establishing the connectivity between different functional groups. For example, correlations from the methylene protons of the ethyl group to C-2 and C-3 of the indole ring would confirm its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the conformation of the molecule. For instance, a NOESY correlation between the methoxy (B1213986) protons and the H-6 proton would support their close spatial arrangement.
Solid-State NMR for Polymorphism and Crystal Structure Analysis
While solution-state NMR provides detailed information about the molecule in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing the compound in its solid form. ssNMR is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, which is of critical importance in the pharmaceutical industry. By analyzing the chemical shifts and line shapes in ssNMR spectra, different polymorphic forms of this compound could be identified and characterized. Furthermore, ssNMR can provide insights into the local molecular packing and intermolecular interactions within the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact elemental formula of this compound, which is C₁₁H₁₃NO. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition with high confidence.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 176.1070 |
| [M+Na]⁺ | 198.0889 |
| [M+K]⁺ | 214.0629 |
Note: These are calculated values for the most common adducts.
The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Key fragment ions would be expected from the loss of the ethyl group or the cleavage of the methoxy group.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is widely used for the analysis of complex mixtures and for the quantification of compounds in various matrices. An LC-MS method would be developed to assess the purity of synthesized this compound. The liquid chromatography step would separate the target compound from any impurities or starting materials, and the mass spectrometer would provide confirmation of its identity and allow for sensitive quantification. This technique is essential for quality control in both research and industrial settings.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of indole derivatives like this compound. The vibrational modes of the molecule are sensitive to its structural features, including the indole ring, the ethyl substituent at the C3 position, and the methoxy group at the C7 position.
FT-IR Spectroscopy: The FT-IR spectrum of an indole derivative is characterized by distinct absorption bands corresponding to specific vibrational modes. For this compound, the N-H stretching vibration of the indole ring is expected to appear as a sharp to broad band in the region of 3400-3500 cm⁻¹. ias.ac.in The aromatic C-H stretching vibrations of the indole ring typically manifest as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methoxy groups are anticipated in the 2850-2960 cm⁻¹ range.
The C=C stretching vibrations of the aromatic ring are expected to produce strong bands in the 1550-1650 cm⁻¹ region. ias.ac.in The C-N stretching vibration of the indole ring is typically observed around 1450 cm⁻¹. ias.ac.in Furthermore, the C-O stretching of the methoxy group will likely present a strong band in the 1000-1300 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are expected in the 700-900 cm⁻¹ range. ias.ac.in
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations. Computational studies on related molecules like 3-ethylindole (3EI) have been used to predict vibrational normal modes. nih.gov For instance, the indole ring breathing mode, a characteristic feature in the Raman spectra of indoles, is expected to be a strong band. The ethyl group will also contribute to the spectrum with its characteristic C-C stretching and various bending modes.
| Functional Group | Expected FT-IR Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Indole) | 3400-3500 | Stretching |
| C-H (Aromatic) | >3000 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=C (Aromatic) | 1550-1650 | Stretching |
| C-N (Indole) | ~1450 | Stretching |
| C-O (Methoxy) | 1000-1300 | Stretching |
| C-H (Aromatic) | 700-900 | Out-of-plane Bending |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy are instrumental in probing the electronic transitions within the indole chromophore of this compound. The indole ring system gives rise to two characteristic electronic transitions, denoted as ¹Lₐ and ¹Lₑ, which are sensitive to the nature and position of substituents. nih.gov
UV-Vis Spectroscopy: The absorption spectrum of indole derivatives typically displays two main absorption bands in the ultraviolet region. The ¹Lₑ transition, which is generally weaker and more structured, appears at longer wavelengths (around 270-290 nm), while the ¹Lₐ transition is a stronger and broader band at shorter wavelengths (around 210-230 nm). nih.gov The presence of the electron-donating methoxy group at the 7-position and the alkyl ethyl group at the 3-position is expected to cause a red shift (bathochromic shift) in these absorption bands compared to unsubstituted indole. chemrxiv.org Specifically, methyl substitutions on the pyrrole (B145914) ring are known to affect the energies of both the ¹Lₐ and ¹Lₑ transitions in tandem. nih.gov
Fluorescence Spectroscopy: Indole derivatives are often fluorescent, and their emission properties are also influenced by substitution. Following excitation into the absorption bands, this compound is expected to exhibit fluorescence. The emission spectrum is typically a broad, structureless band that is red-shifted relative to the absorption spectrum. The position of the fluorescence maximum is sensitive to the polarity of the solvent. The fluorescence quantum yield and lifetime are also key parameters that can be determined and are influenced by the substituents on the indole ring. nih.gov
| Electronic Transition | Expected Wavelength Range (nm) | Characteristics |
|---|---|---|
| ¹Lₑ | 270-290 | Weaker, more structured |
| ¹Lₐ | 210-230 | Stronger, broader |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
| Parameter | Expected Information from X-ray Crystallography |
|---|---|
| Molecular Geometry | Precise bond lengths and angles |
| Conformation | Dihedral angles and overall molecular shape |
| Crystal Packing | Arrangement of molecules in the unit cell |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking, van der Waals forces |
Chiroptical Spectroscopy (CD, ORD) for Chiral Indole Derivatives (if applicable)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of techniques used to study chiral molecules. nih.gov These methods measure the differential absorption or rotation of left- and right-circularly polarized light. For these techniques to be applicable, the molecule under investigation must be chiral, meaning it is non-superimposable on its mirror image.
This compound, in its ground state, does not possess a stereocenter and is an achiral molecule. Therefore, it will not exhibit a CD or ORD spectrum. Chiroptical spectroscopy would not be a relevant technique for the characterization of this specific compound unless it is placed in a chiral environment or forms a complex with a chiral entity.
Role of 3 Ethyl 7 Methoxy 1h Indole As a Synthetic Precursor and Building Block
Utility in the Construction of Complex Organic Molecules
The utility of 3-Ethyl-7-methoxy-1H-indole as a building block stems from the distinct reactivity of the indole (B1671886) core, which is modulated by its substituents. The indole ring is inherently nucleophilic, with the C3 position being the most reactive site for electrophilic substitution. However, as this position is already substituted with an ethyl group, further reactions are directed to other positions on the ring.
The 7-methoxy group significantly influences the electronic properties of the scaffold. chim.it It is an electron-donating group that activates the benzene (B151609) portion of the indole ring, making the C4 and C6 positions more susceptible to electrophilic attack. The nitrogen atom (N1) can also be readily functionalized through alkylation or acylation, providing another handle for molecular elaboration. This predictable reactivity allows this compound to serve as a versatile precursor for a range of more complex structures.
Key reactive sites on the this compound scaffold include:
N1 Position: Can be deprotonated and reacted with various electrophiles.
C2 Position: Can undergo lithiation followed by reaction with electrophiles.
C4 and C6 Positions: Activated towards electrophilic aromatic substitution due to the 7-methoxy group.
Below is a table summarizing potential synthetic transformations for this building block, based on established indole chemistry.
| Position | Reaction Type | Potential Reagents | Resulting Structure |
| N1 | N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr) in the presence of a base (e.g., NaH) | 1-Alkyl-3-ethyl-7-methoxy-1H-indole |
| N1 | N-Arylation | Aryl halides (e.g., Ph-I) using copper or palladium catalysis | 1-Aryl-3-ethyl-7-methoxy-1H-indole |
| C2 | Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-2-carbaldehyde |
| C4/C6 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 4- or 6-Halo-3-ethyl-7-methoxy-1H-indole |
| C4/C6 | Nitration | HNO₃, Ac₂O | 4- or 6-Nitro-3-ethyl-7-methoxy-1H-indole |
These functionalization reactions provide a pathway to introduce diverse chemical moieties, enabling the construction of intricate molecular architectures required for various applications in materials science and drug discovery. bioengineer.org
Application in Total Synthesis of Natural Products with Indole Scaffolds
The indole nucleus is a fundamental component of thousands of natural products, particularly indole alkaloids, which exhibit a wide array of biological activities. rsc.orgnih.gov Many of these natural products feature a methoxy-substituted indole core, highlighting the biosynthetic importance of this structural motif. chim.it
While numerous total syntheses of indole alkaloids have been reported, the direct use of pre-functionalized building blocks like this compound as a starting material is not commonly documented. Synthetic chemists often opt for strategies that construct the indole ring system during the synthesis, such as the Fischer, Bischler, or Larock indole syntheses, which allow for greater flexibility and control in assembling complex polycyclic systems. chim.itrsc.orgnih.gov
Nevertheless, this compound represents a key structural subunit found within several classes of natural products. Its structure is conceptually embedded in various complex alkaloids. For instance, the 7-methoxyindole (B1360046) unit is present in certain Corynanthe and related indole alkaloids. nih.gov The potential application of this compound would be as a late-stage intermediate or a fragment for convergent syntheses, where the core indole structure is prepared in advance.
The table below lists classes of natural products that feature the 7-methoxyindole scaffold, illustrating the type of complex molecules for which this compound could be a relevant synthetic precursor.
| Natural Product Class | Example | Relevance of the Scaffold |
| Indole Alkaloids | Mitragynine Analogues | The 7-methoxyindole core is a key feature of some opioid-like alkaloids. nih.gov |
| Phytoalexins | Methoxycamalexins | These are defensive compounds in plants, some of which possess a methoxyindole structure. mdpi.com |
| Marine Alkaloids | Various | Many alkaloids isolated from marine organisms contain substituted indole rings. mdpi.com |
Design and Synthesis of Compound Libraries for Chemical Probe Development (Focus on Synthetic Strategy)
Chemical probes are essential tools for interrogating biological systems, and the development of small molecule libraries with diverse structures is crucial for discovering novel probes. nih.govolemiss.edu The indole scaffold is an excellent starting point for creating such libraries due to its biological relevance and the numerous available methods for its functionalization. researchgate.netchim.it
A synthetic strategy for developing a compound library from this compound would leverage its multiple reactive sites to introduce chemical diversity. A divergent synthetic approach would be highly effective, where the core scaffold is first synthesized and then subjected to a variety of parallel reactions to generate a library of related but distinct compounds.
Proposed Synthetic Strategy for a Compound Library:
N1-Functionalization: The indole nitrogen can be alkylated, arylated, or acylated with a diverse set of building blocks. This is typically the most straightforward position to modify.
C2-Lithiation and Derivatization: Treatment with a strong base like n-butyllithium can selectively deprotonate the C2 position, allowing for the introduction of various electrophiles (e.g., aldehydes, ketones, silyl (B83357) chlorides).
C4/C6-Electrophilic Substitution: The activated C4 and C6 positions can be targeted with electrophiles like halogens or acyl groups to introduce further diversity.
The following table outlines a hypothetical design for a combinatorial library based on the this compound scaffold.
| Scaffold Position | R¹ Group (at N1) | R² Group (at C2) | R⁴ Group (at C4) |
| Building Blocks | -Methyl-Benzyl-4-Fluorobenzyl-Propargyl | -H-Formyl-Trimethylsilyl-Hydroxymethyl | -H-Bromo-Chloro-Nitro |
| Synthetic Reaction | N-Alkylation | Lithiation/Electrophile Quench | Electrophilic Aromatic Substitution |
By combining different building blocks at each position in a combinatorial fashion, a large and structurally diverse library of compounds can be rapidly generated for high-throughput screening and chemical probe discovery.
Development of New Synthetic Reagents and Catalysts Utilizing Indole Structures
While indole derivatives are primarily used as building blocks for bioactive molecules, they can also be incorporated into the structure of ligands for transition metal catalysis or as components of organocatalysts. The indole ring can coordinate to metal centers or act as a rigid scaffold to position catalytic functional groups.
For example, indole-based ligands have been used in half-sandwich metal complexes for applications in catalytic transfer hydrogenation, a reaction relevant to cellular metabolism. nih.gov In these cases, the indole moiety is part of a larger chelating ligand system that stabilizes the metal center and modulates its catalytic activity.
However, the use of a relatively simple molecule like this compound itself as a direct precursor for new synthetic reagents or standalone catalysts is not documented in the current scientific literature. The development of catalysts typically requires more complex structures with specific chelating atoms or stereogenic centers. While it is conceivable that this compound could be chemically modified to create a more complex ligand—for instance, by introducing phosphine (B1218219) or amine groups—there are no specific reports of this application. The primary role of this and similar substituted indoles remains firmly in the realm of synthetic precursors for complex organic molecules and potential bioactive compounds. mdpi.comresearchgate.net
Future Directions and Emerging Research Avenues in Indole Chemistry
Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Synthetic Design of Indole (B1671886) Derivatives
Advancements in Photoredox Catalysis and Electrosynthesis for Indole Chemistry
Traditional synthetic methods often require harsh reaction conditions, such as high temperatures and strong acids or bases. Modern synthetic chemistry is increasingly moving towards milder and more sustainable approaches, with photoredox catalysis and electrosynthesis emerging as powerful tools for chemical transformations. researchgate.netresearchgate.net
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical reactions to proceed under mild conditions. nih.govacs.org In the context of indole chemistry, photoredox catalysis has been successfully applied to C-H functionalization, allowing for the direct introduction of various substituents onto the indole nucleus without the need for pre-functionalized starting materials. acs.orgnih.gov For instance, the C2-acylation of indoles can be achieved at room temperature by merging visible-light photoredox catalysis with transition-metal catalysis. acs.org This approach offers a more sustainable and efficient alternative to traditional Friedel-Crafts acylation reactions.
Development of Novel Mechanistic Insights into Indole-Mediated Transformations
A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. The intricate reactivity of the indole nucleus, with its multiple potential sites for electrophilic and nucleophilic attack, presents a rich area for mechanistic investigation. nih.gov Modern computational and experimental techniques are providing unprecedented insights into the detailed pathways of indole-mediated transformations.
For example, understanding the factors that control the regioselectivity of electrophilic substitution on substituted indoles like 3-Ethyl-7-methoxy-1H-indole is essential for predictable and controlled synthesis. The interplay of the electron-donating methoxy (B1213986) group at the 7-position and the alkyl group at the 3-position will influence the electron density distribution in the indole ring, thereby directing the outcome of various reactions.
Furthermore, the study of reaction intermediates and transition states through a combination of kinetic studies, isotopic labeling, and computational modeling can reveal subtle details of reaction pathways. nih.govnih.gov These mechanistic insights are not only of fundamental academic interest but also have practical implications for optimizing reaction conditions, improving yields, and designing new catalysts for indole functionalization. mdpi.com
Application of Advanced Spectroscopic Methods for In-Situ Reaction Monitoring and Kinetic Studies
The ability to monitor chemical reactions in real-time provides invaluable information for process optimization and mechanistic understanding. Advanced spectroscopic techniques are increasingly being used for the in-situ monitoring of chemical reactions, allowing chemists to track the concentrations of reactants, intermediates, and products as the reaction progresses. spectroscopyonline.com
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to provide a continuous stream of data. spectroscopyonline.com This real-time information can be used to determine reaction kinetics, identify transient intermediates, and ensure reaction completion, leading to improved process control and safety.
For the synthesis of this compound, in-situ monitoring could be used to optimize the conditions of the Fischer indole synthesis, for example, by monitoring the formation of the hydrazone intermediate and its subsequent cyclization. Furthermore, these techniques are invaluable for studying the kinetics of subsequent functionalization reactions, providing data that can be used to elucidate reaction mechanisms and develop more efficient synthetic protocols. The integration of advanced spectroscopic methods into the workflow of indole chemistry will undoubtedly accelerate the pace of discovery and development in this important field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Ethyl-7-methoxy-1H-indole, and how can purity be validated?
- Methodological Answer : A typical synthesis involves alkylation and methoxylation of indole precursors. For example, a modified Sonogashira coupling or Ullmann reaction can introduce the ethyl group at the 3-position, followed by methoxylation at the 7-position using methyl iodide or dimethyl sulfate under basic conditions . Post-synthesis, purity is validated via NMR (to confirm substituent integration ratios) and HPLC (to assess chromatographic homogeneity). Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) is recommended for purification .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR identify substituent positions via chemical shifts (e.g., methoxy protons at ~3.8 ppm, ethyl group splitting patterns) .
- X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and spatial arrangement. For example, torsion angles like N2—C1—C9—N1 (63.6°) can be critical for validating stereoelectronic effects .
Q. What standard analytical techniques are used to assess the stability of this compound under varying conditions?
- Methodological Answer : Stability studies involve:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
- pH-dependent solubility tests : Use buffered solutions (pH 1–12) to evaluate hydrolytic stability.
- LC-MS : Track degradation products over time under accelerated conditions (e.g., 40°C/75% humidity) .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved during structural refinement?
- Methodological Answer : Contradictions in X-ray data (e.g., disordered ethyl/methoxy groups) require iterative refinement using SHELXTL or Olex2. Key steps:
Apply restraints to bond lengths/angles based on similar indole structures .
Use the "ISOR" command in SHELXL to address anisotropic displacement parameters.
Validate with residual density maps (e.g., R-factor < 5%) and cross-check against DFT-calculated geometries .
Q. What strategies mitigate low yields in the Suzuki-Miyaura coupling of this compound with aryl boronic acids?
- Methodological Answer : Optimize:
- Catalyst system : Use Pd(PPh) with CsCO in degassed THF at 80°C.
- Protecting groups : Temporarily protect the indole NH with Boc to prevent coordination with Pd.
- Microwave-assisted synthesis : Reduce reaction time from 12h to 1h, improving yield by 20–30% .
Q. How should contradictory biological activity data (e.g., cytotoxicity vs. neuroprotection) for this compound be analyzed?
- Methodological Answer : Apply triangulation:
Dose-response curves : Test across concentrations (1 nM–100 µM) to identify biphasic effects.
Off-target assays : Use kinase profiling or GPCR panels to rule out non-specific interactions.
Molecular docking : Compare binding modes in target vs. non-target proteins (e.g., using AutoDock Vina) .
Data Handling and Reproducibility
Q. What frameworks ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer :
- Standardized protocols : Publish detailed procedures with exact stoichiometry, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps).
- Open data repositories : Share crystallographic data (CIF files) via the Cambridge Structural Database or Zenodo .
- Inter-lab validation : Collaborate on round-robin tests to compare yields/purity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
